molecular formula C10H5ClNNaO3 B1139090 7-Chlorokynurenic acid sodium salt

7-Chlorokynurenic acid sodium salt

Cat. No.: B1139090
M. Wt: 245.59 g/mol
InChI Key: IFZYIORLNGNLEI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Mechanism of Action

Target of Action

The primary target of 7-Chlorokynurenic acid sodium salt is the N-methyl-D-aspartate (NMDA) receptor , specifically at the glycine site . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells, playing a key role in synaptic plasticity and memory function .

Mode of Action

This compound acts as a potent and selective antagonist of the glycine site of the NMDA receptor . It competitively inhibits the binding of glycine, an essential co-agonist for the activation of NMDA receptors . This inhibition modulates the receptor’s activity, reducing the influx of calcium ions into the cell .

Biochemical Pathways

The compound’s action on the NMDA receptor affects the glutamatergic signaling pathway . By inhibiting the NMDA receptor, it reduces the excitatory synaptic transmission in the central nervous system . Additionally, it acts as a potent inhibitor of the reuptake of glutamate into synaptic vesicles , which can lead to increased extracellular concentrations of glutamate and further modulate neuronal activity .

Pharmacokinetics

, which can influence its absorption and distribution. It’s important to note that 7-chlorokynurenic acid isunable to cross the blood-brain barrier , which limits its bioavailability in the central nervous system.

Result of Action

The antagonistic action of this compound on the NMDA receptor and its inhibition of glutamate reuptake can result in neuroprotective effects . It has been used in studies of neuroprotection and schizophrenia . Moreover, it produces ketamine-like rapid antidepressant effects in animal models of depression .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its water solubility can affect its distribution in aqueous environments within the body . Furthermore, its inability to cross the blood-brain barrier can limit its action to peripheral sites unless delivered directly to the central nervous system .

Biochemical Analysis

Biochemical Properties

7-Chlorokynurenic acid sodium salt plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It acts as a potent antagonist at the glycine site of the NMDA receptor with an IC50 value of 0.56 μM . Additionally, it inhibits the reuptake of glutamate into synaptic vesicles by competitively blocking vesicular glutamate transporters with a Ki value of 0.59 μM . These interactions are essential for its neuroprotective and antinociceptive effects.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to produce ketamine-like rapid antidepressant effects in animal models of depression . The compound affects cell signaling pathways by antagonizing the NMDA receptor, which plays a critical role in synaptic plasticity and memory function. It also impacts gene expression and cellular metabolism by inhibiting the reuptake of glutamate, thereby modulating neurotransmitter levels and synaptic activity .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By acting as a competitive antagonist at the glycine site of the NMDA receptor, it prevents the activation of the receptor by glycine, thereby inhibiting excitatory neurotransmission . Additionally, its inhibition of vesicular glutamate transporters reduces the availability of glutamate for synaptic release, further modulating neurotransmission and synaptic plasticity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable when stored at -20°C and protected from light, with stock solutions remaining stable for up to three months . Long-term studies have shown that the compound maintains its neuroprotective and antinociceptive effects over extended periods, although its stability and degradation may vary depending on storage conditions and experimental setups .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to retard the development of seizure responses in rats . At higher doses, the compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies . Threshold effects and dose-dependent responses are critical considerations in the use of this compound for research purposes.

Metabolic Pathways

This compound is involved in metabolic pathways related to neurotransmitter regulation. It interacts with enzymes and cofactors involved in the synthesis and degradation of glutamate and glycine, thereby influencing metabolic flux and metabolite levels . The compound’s role in modulating neurotransmitter levels is essential for its effects on synaptic activity and neuroprotection.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound is known to be transported into synaptic vesicles via vesicular glutamate transporters, where it inhibits glutamate reuptake . Its distribution within the central nervous system is critical for its neuroprotective and antinociceptive effects.

Subcellular Localization

This compound is localized within specific subcellular compartments, including synaptic vesicles and the synaptic cleft. Its activity and function are influenced by its localization, as it targets the NMDA receptor and vesicular glutamate transporters . Post-translational modifications and targeting signals may direct the compound to specific compartments, enhancing its efficacy in modulating neurotransmission and synaptic plasticity.

Preparation Methods

The synthesis of 7-Chlorokynurenic acid sodium salt involves several steps. The starting material, 7-chloro-4-hydroxyquinoline-2-carboxylic acid, is reacted with sodium hydroxide to form the sodium salt. The reaction conditions typically involve dissolving the acid in water, adding sodium hydroxide, and then evaporating the solvent to obtain the solid sodium salt . Industrial production methods may involve similar steps but on a larger scale with more controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

7-Chlorokynurenic acid sodium salt undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, although detailed oxidation pathways are not commonly reported.

    Reduction: Reduction reactions are less common for this compound due to its stable aromatic structure.

    Substitution: The chlorine atom in the compound can be substituted with other groups under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine group would yield an amino derivative of the original compound.

Biological Activity

7-Chlorokynurenic acid sodium salt (7-Cl-KYNA) is a sodium salt derivative of 7-chlorokynurenic acid, recognized primarily for its role as a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor complex. This compound has garnered attention in neuroscience due to its potential therapeutic applications in various neurological disorders, including schizophrenia, neurodegenerative diseases, and excitotoxicity-related conditions.

7-Cl-KYNA acts by inhibiting the NMDA receptor, which is critical for synaptic plasticity and memory function. It selectively antagonizes the glycine site of the NMDA receptor, thereby reducing the receptor's activity when glycine is present. This modulation is crucial because excessive NMDA receptor activation can lead to excitotoxicity, contributing to neuronal damage in various pathological conditions.

  • Binding Affinity : The compound has a significantly higher affinity for the glycine binding site (IC50 = 0.56 µM) compared to other recognition sites on the NMDA receptor (e.g., N-methyl-D-aspartate IC50 = 169 µM) .

Pharmacological Effects

The pharmacological profile of 7-Cl-KYNA includes:

  • Inhibition of Glutamate Transport : It serves as a potent competitive inhibitor of L-glutamate transport into synaptic vesicles, which may contribute to its neuroprotective effects .
  • Neuroprotective Properties : Research indicates that 7-Cl-KYNA can protect neurons from excitotoxic damage, making it a candidate for treating conditions like ischemic injury and neurodegeneration .

Case Studies and Research Findings

Several studies have explored the biological activity and therapeutic potential of 7-Cl-KYNA:

  • Behavioral Studies in Rodents : In behavioral assays involving rats, 7-Cl-KYNA demonstrated significant effects on neurochemical pathways associated with anxiety and depression, suggesting its potential as an antidepressant or anxiolytic agent .
  • Clinical Implications : A study highlighted its efficacy in reducing symptoms related to L-DOPA-induced dyskinesias in Parkinson's disease models, indicating its role in managing motor symptoms associated with dopaminergic therapies .
  • Transport Mechanisms : Research has characterized the interaction of 7-Cl-KYNA with various drug transporters, revealing that it is taken up by organic anion transporters (OATs), which are critical for its distribution and elimination from the body .

Data Table: Summary of Key Research Findings

StudyFocusFindings
Kemp et al. (1988)NMDA Receptor ModulationDemonstrated selective antagonism at the glycine site; high affinity for glycine binding .
Bartlett et al. (1998)Neurochemical ActionsShowed behavioral changes in rats consistent with decreased excitatory neurotransmission .
Jun Kyu et al. (2021)Calcium ResponsesInvestigated projection-dependent heterogeneity in cerebellar granule cells influenced by 7-Cl-KYNA .

Properties

IUPAC Name

sodium;7-chloro-4-oxo-1H-quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO3.Na/c11-5-1-2-6-7(3-5)12-8(10(14)15)4-9(6)13;/h1-4H,(H,12,13)(H,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFZYIORLNGNLEI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=CC2=O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClNNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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